2-Pyridin-4-yl-benzooxazol-5-ylamine
Overview
Description
2-Pyridin-4-yl-benzooxazol-5-ylamine is a useful research compound. Its molecular formula is C12H9N3O and its molecular weight is 211.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Coordination Chemistry and Ligand Synthesis
2-Pyridin-4-yl-benzooxazol-5-ylamine derivatives have been extensively studied in coordination chemistry. They are known to serve as versatile ligands due to their unique binding properties. For instance, derivatives of pyridinyl-benzooxazole compounds have been utilized in synthesizing complex compounds, exhibiting notable properties like luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Synthesis of N-arylidene-2-arylimidazo[1,2-a]pyridine-3-ylamine Derivatives
The efficient one-pot multicomponent reaction of 2-aminopyridine with aromatic aldehydes and benzoyl cyanide or cyanamide under controlled microwave heating has been reported to afford N-aryldene-2-arylimidazo[1,2-a]-pyridine-3-ylamine derivatives. This process is notable for being catalyst-free and having high atom economy (Abdel Hameed et al., 2017).
Catalytic and Photoreactive Properties
The pyridin-4-yl-benzooxazol-5-ylamine derivatives are also employed in various catalytic processes. For example, they have been used to promote C-H amination mediated by cupric acetate, proving to be effective in promoting β-C(sp2)-H bonds of benzamide derivatives with a range of amines (Zhao et al., 2017).
Application in Organic Electronics
These derivatives have found applications in the field of organic electronics as well. For instance, the efficiency of electroluminescence in organic light-emitting devices (OLEDs) has been significantly enhanced by modifying the pyrazol-pyridine ligands of iridium(III) complexes, leading to high-performance orange-red emitters for OLEDs with external quantum efficiency over 30% (Su et al., 2021).
Properties
IUPAC Name |
2-pyridin-4-yl-1,3-benzoxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTHPTXYNUMPGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(O2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352904 | |
Record name | 2-Pyridin-4-yl-benzooxazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349609-85-4 | |
Record name | 2-Pyridin-4-yl-benzooxazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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